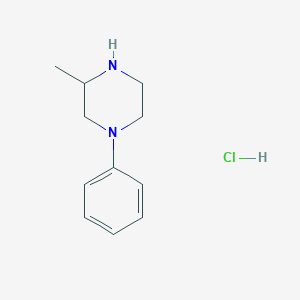

3-Methyl-1-phenylpiperazine hydrochloride

Descripción general

Descripción

3-Methyl-1-phenylpiperazine hydrochloride is a chemical compound with the molecular formula C11H16N2·HCl It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylpiperazine hydrochloride typically involves the alkylation of 1-phenylpiperazine with methyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is then heated to reflux, and the product is isolated by precipitation with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: N-oxides of 3-Methyl-1-phenylpiperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Alkylated or acylated piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : 3-Methyl-1-phenylpiperazine hydrochloride is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for creating more complex compounds .

Biology

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its potential effects on these systems make it a subject of interest for studying mood disorders and other neuropsychiatric conditions .

Medicine

- Pharmaceutical Development : Ongoing studies are investigating the use of this compound as a pharmaceutical agent. It has been considered for applications targeting the central nervous system, including potential antidepressant properties due to its structural similarity to known psychoactive substances .

Industrial Applications

- Polymer Production : The compound's stability and reactivity make it suitable for use in the production of polymers and other industrial chemicals, contributing to the development of new materials.

Case Study 1: Neurotransmitter Interaction

A study published in PMC explored the effects of various piperazine derivatives on neurotransmitter systems. The findings suggested that this compound exhibited significant modulation of serotonin receptors, indicating its potential as an antidepressant agent .

Case Study 2: Synthesis of Derivatives

Research conducted on phenylpiperazine derivatives demonstrated that modifications to the piperazine ring could enhance acaricidal activity against pests like Tetranychus urticae. This study highlights the compound's versatility in agricultural applications .

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-phenylpiperazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

1-Phenylpiperazine: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.

3-Methylpiperazine: Lacks the phenyl group, which significantly alters its chemical properties and applications.

1-Methyl-4-phenylpiperazine: Has a different substitution pattern, leading to different chemical and biological properties.

Uniqueness: 3-Methyl-1-phenylpiperazine hydrochloride is unique due to the presence of both a methyl group and a phenyl group on the piperazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Methyl-1-phenylpiperazine hydrochloride (3-MPHP) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly concerning the central nervous system (CNS). This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-MPHP is a derivative of piperazine characterized by the presence of a methyl group at the 3-position and a phenyl group at the 1-position. Its molecular formula is , with a molar mass of approximately 212.72 g/mol. The unique structural features of 3-MPHP contribute to its reactivity and biological activity, particularly its interaction with neurotransmitter systems.

The biological activity of 3-MPHP primarily involves its interaction with various neurotransmitter receptors, which modulate cellular signaling pathways. Key mechanisms include:

- Dopamine Receptor Modulation : Research indicates that 3-MPHP may influence dopamine pathways, potentially affecting mood and cognition.

- Serotonin Receptor Interaction : Similar compounds have shown promise in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders.

- Ion Channel Activity : The compound may also interact with ion channels, affecting neuronal excitability and neurotransmission.

Biological Activities

The following table summarizes the key biological activities associated with 3-MPHP:

| Biological Activity | Description |

|---|---|

| CNS Agent | Investigated for potential effects on mental health disorders. |

| Neurotransmitter Interaction | Modulates dopamine and serotonin receptors. |

| Antimicrobial Potential | Some studies suggest possible antibacterial properties against specific strains. |

Case Studies and Research Findings

-

Neuropharmacological Effects :

A study explored the effects of piperazine derivatives on anxiety-like behaviors in animal models. It was found that compounds structurally related to 3-MPHP exhibited anxiolytic effects, indicating potential therapeutic applications in anxiety disorders . -

Antibacterial Properties :

Recent investigations have suggested that 3-MPHP may possess antibacterial activity against certain Gram-positive bacteria. In vitro studies revealed minimal inhibitory concentrations (MICs) that indicate effectiveness against resistant strains like Staphylococcus aureus . -

Synthesis and Optimization :

The synthesis of 3-MPHP typically involves methylating phenylpiperazine derivatives using reagents like methyl iodide in the presence of bases such as sodium hydride. Research into optimizing these synthetic routes continues to enhance yield and purity for further biological testing .

Comparative Analysis with Related Compounds

The biological activity of 3-MPHP can be compared with other piperazine derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Phenylpiperazine | Lacks the methyl group at the 3-position; different receptor interactions. | Limited CNS effects |

| 3-Methylpiperazine | Lacks the phenyl group; altered chemical properties. | Different pharmacological profile |

| 1-Methyl-4-phenylpiperazine | Different substitution pattern; distinct reactivity. | Varies significantly from 3-MPHP |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Methyl-1-phenylpiperazine hydrochloride?

A typical synthesis involves nucleophilic substitution and acidification. For example, analogous phenylpiperazine derivatives are synthesized by reacting aryl halides (e.g., 4-chloronitrobenzene) with N-methylpiperazine under alkaline conditions, followed by reduction and HCl treatment to form the hydrochloride salt . Multi-step optimizations, such as those used in dapoxetine synthesis, may include steps like reduction of ketones, etherification, and amination, with final purification via recrystallization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to minimize inhalation risks. Ensure adequate airflow during synthesis or weighing .

- First Aid: For skin contact, wash with soap and water. In case of eye exposure, rinse for 15 minutes with water and seek medical attention .

Q. How can researchers validate the purity of synthesized this compound?

High-performance liquid chromatography (HPLC) with area normalization is a standard method. Prepare a methanol-based standard solution (10–15 mg in 25 mL), inject 10 µL into the HPLC system, and compare retention times/peak areas with reference standards . Impurity profiling using certified reference materials (e.g., EP/BP impurities) ensures compliance with pharmacopeial guidelines .

Advanced Research Questions

Q. What analytical strategies are recommended for identifying and quantifying trace impurities?

Advanced impurity analysis involves:

- Chromatographic Methods: Use reverse-phase HPLC with UV detection. For example, impurities like 1-(3-Chloropropyl)-4-(3-chlorophenyl)-piperazine hydrochloride can be resolved using C18 columns and mobile phases of acetonitrile/water (0.1% TFA) .

- Mass Spectrometry (LC-MS): Confirm structural identities of unknown impurities via fragmentation patterns .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

Stability studies should include:

- pH-Dependent Degradation: Test buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via UV spectroscopy or HPLC. For example, phenylpiperazine derivatives are prone to hydrolysis under strongly acidic or basic conditions .

- Thermal Stability: Accelerated stability testing at 40°C/75% RH for 6 months can predict shelf-life. Store the compound in airtight containers at –20°C for long-term stability .

Q. What receptor interaction mechanisms are hypothesized for phenylpiperazine derivatives?

Phenylpiperazines act as serotonin receptor agonists/antagonists. For example, 1-(3-chlorophenyl)piperazine (mCPP) binds to 5-HT2C receptors, modulating neurotransmitter release. Radioligand binding assays using HEK293 cells transfected with human 5-HT receptors can quantify affinity (Ki values) .

Q. How can researchers design experiments to assess metabolic pathways or toxicity?

Propiedades

IUPAC Name |

3-methyl-1-phenylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDSJYMUTUZVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.